molecular formula C31H22FN3O2S B11500295 4-[3-(4-fluorophenyl)-1-oxo-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile

4-[3-(4-fluorophenyl)-1-oxo-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile

Cat. No.: B11500295
M. Wt: 519.6 g/mol
InChI Key: SNIBPKOEDAGUPW-UHFFFAOYSA-N
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Description

4-[3-(4-fluorophenyl)-1-oxo-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile is a complex organic compound that features a unique structure combining fluorophenyl, thienylcarbonyl, and dibenzo[b,e][1,4]diazepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorophenyl)-1-oxo-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a series of cyclization reactions involving appropriate amine and ketone precursors.

    Introduction of the thienylcarbonyl group: This step often involves acylation reactions using thienylcarbonyl chloride in the presence of a base.

    Attachment of the fluorophenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Final coupling with benzonitrile: This step may involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorophenyl)-1-oxo-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-[3-(4-fluorophenyl)-1-oxo-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting neurological disorders.

    Biological Studies: Investigation of its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorophenyl)-1-oxo-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
  • 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-[3-(4-fluorophenyl)-1-oxo-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile is unique due to its combination of fluorophenyl, thienylcarbonyl, and dibenzo[b,e][1,4]diazepin moieties. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C31H22FN3O2S

Molecular Weight

519.6 g/mol

IUPAC Name

4-[9-(4-fluorophenyl)-7-oxo-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzonitrile

InChI

InChI=1S/C31H22FN3O2S/c32-23-13-11-20(12-14-23)22-16-25-29(27(36)17-22)30(21-9-7-19(18-33)8-10-21)35(31(37)28-6-3-15-38-28)26-5-2-1-4-24(26)34-25/h1-15,22,30,34H,16-17H2

InChI Key

SNIBPKOEDAGUPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)C#N)C(=O)C5=CC=CS5)C6=CC=C(C=C6)F

Origin of Product

United States

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